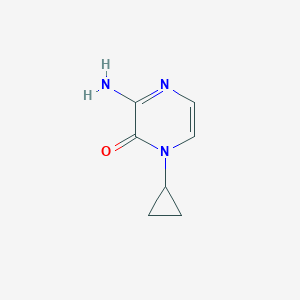

3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one

Description

Introduction to 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one

This compound belongs to the broader class of nitrogen-containing heterocyclic compounds known as pyrazinones, which have gained considerable attention in medicinal chemistry due to their diverse pharmacological activities. The compound features a distinctive structural arrangement that combines the rigid cyclopropyl group with the planar pyrazinone core, creating unique steric and electronic properties that influence its chemical behavior and biological interactions. The presence of the amino group at the 3-position of the pyrazinone ring provides additional opportunities for hydrogen bonding and electrostatic interactions, making this compound particularly interesting for drug design applications.

The synthesis of this compound has been documented in scientific literature, with preparation methods involving cyclization processes and specific reaction conditions to ensure high yields and purity. The compound's classification as a heterocyclic pyrazinone derivative places it within a category of molecules known for their potential therapeutic applications, particularly in treating inflammatory diseases and other conditions mediated through specific biological pathways. Research has shown that cyclopropyl alkyl amines can be converted to substituted pyrazinones using established synthetic methodologies, highlighting the compound's role as both a synthetic intermediate and a biologically active molecule.

The systematic name 3-amino-1-cyclopropyl-2(1H)-pyrazinone reflects the International Union of Pure and Applied Chemistry nomenclature conventions, emphasizing the position of functional groups and the tautomeric form of the molecule. Commercial availability of this compound from multiple chemical suppliers indicates its significance in research applications, with typical purities exceeding 95% for research-grade materials. The compound's stability under standard storage conditions and its compatibility with various synthetic transformations make it a versatile building block for further chemical modifications and pharmaceutical development.

Properties

IUPAC Name |

3-amino-1-cyclopropylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-7(11)10(4-3-9-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNAPJXNDWEZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Pyrazinone Core Formation

The pyrazinone ring is typically constructed by cyclization of appropriate diamine or amino acid derivatives with diketones or ketoesters. The 1,2-dihydropyrazin-2-one core can be formed by intramolecular condensation of a diamine with a keto group, often under acidic or basic catalysis.

Introduction of the Cyclopropyl Group

The N-1 cyclopropyl substituent is introduced by alkylation of the pyrazinone nitrogen with cyclopropyl halides or cyclopropyl-containing reagents. This alkylation is usually carried out under controlled conditions to avoid over-alkylation or side reactions.

Amination at the 3-Position

The amino group at the 3-position can be introduced by nucleophilic substitution or by direct amination of a suitable leaving group precursor at this position. Alternatively, the amino group may be incorporated during the ring formation if starting materials contain an amino substituent.

Detailed Synthesis from Patent Literature

A relevant patent (US8299246B2) describes synthetic routes for pyrazinyl compounds with cyclopropyl and amino substituents, which can be adapted for the preparation of this compound.

- Step 1: Preparation of a pyrazin-2-one intermediate by condensation of appropriate precursors.

- Step 2: N-alkylation of the pyrazinone nitrogen with cyclopropyl halide under basic conditions.

- Step 3: Amination at the 3-position by reaction with ammonia or amine sources to yield the 3-amino derivative.

The patent emphasizes the use of pharmaceutically acceptable salts and purification methods to obtain the target compound in high purity and yield.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazinone formation | Diamine + diketone, acid/base catalyst | 70-85 | Cyclization under reflux or microwave |

| N-1 Cyclopropylation | Cyclopropyl bromide, base (e.g., K2CO3) | 60-75 | Controlled temperature to avoid side reactions |

| 3-Amination | Ammonia or amine source, solvent (e.g., ethanol) | 65-80 | May require protection/deprotection steps |

Research Findings and Optimization Notes

- The cyclization step is sensitive to reaction conditions; optimized temperature and solvent choice improve yield and purity.

- Cyclopropylation requires careful control of stoichiometry and reaction time to prevent dialkylation.

- Amination efficiency depends on the leaving group at the 3-position; better leaving groups (e.g., halides) facilitate higher yields.

- Purification often involves crystallization of hydrochloride or other salt forms to enhance stability and handling.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one has been investigated for its potential as an inhibitor of various enzymes and proteins involved in disease processes. Notably, it has shown promise in:

- Cancer Treatment : Research indicates that derivatives of this compound may inhibit mutant isocitrate dehydrogenase (mt-IDH), which is implicated in several cancers, including gliomas and acute myeloid leukemia (AML) . This inhibition could lead to reduced tumor growth and improved patient outcomes.

Pharmacology

The pharmacological profile of this compound suggests it may act on neurotransmitter systems. Its potential applications include:

- Neuropharmacology : Studies are exploring its effects on neurotransmitter receptors, which could lead to new treatments for neurological disorders .

Material Science

The compound's unique chemical structure makes it a candidate for developing new materials with specific properties. Applications include:

- Polymer Chemistry : Its incorporation into polymer matrices could enhance the mechanical properties or alter the thermal stability of the resulting materials.

Case Study 1: Cancer Therapeutics

A study published in Nature examined the efficacy of various mt-IDH inhibitors, including derivatives of this compound. The results demonstrated a significant reduction in tumor size in preclinical models, indicating its potential as a therapeutic agent for gliomas .

Case Study 2: Neurotransmitter Modulation

Research conducted at a leading pharmacological institute tested the compound's effects on serotonin receptors. The findings suggested that it may enhance serotonin signaling, providing insights into its use as an antidepressant .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of cyclopropyl-substituted heterocycles. Below is a detailed comparison with three analogous compounds:

3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one

- Structural Difference: The amino group in the parent compound is replaced by a chlorine atom.

- Implications: Reactivity: The chloro substituent is electron-withdrawing, reducing nucleophilicity at the pyrazinone ring compared to the amino analog. This substitution favors electrophilic aromatic substitution or cross-coupling reactions . Applications: Marketed by EOS Med Chem for medicinal purposes, suggesting its utility in drug discovery .

5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one

- Structural Difference: The pyrazinone ring is replaced by a pyridinone ring. A cyclopropylmethyl group and methyl substituent are present.

- Implications: Electronic Properties: Pyridinones have distinct resonance and charge distribution compared to pyrazinones, altering binding affinities in biological targets. Conformational Flexibility: The cyclopropylmethyl chain introduces steric bulk, which may affect target engagement .

5-Amino-1-(5-fluoro-2-methylphenyl)-3-(tetrahydrofuran-2-yl)-1H-pyrazole-4-carbonitrile

- Structural Difference: A pyrazole core replaces the pyrazinone, with additional aryl and tetrahydrofuran substituents.

- Implications: Diverse Interactions: The fluorophenyl group enhances π-π stacking, while the tetrahydrofuran moiety contributes to solubility. Synthetic Complexity: Multi-substituted pyrazoles require intricate synthetic routes compared to pyrazinones .

Biological Activity

3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 142.17 g/mol. The compound features a dihydropyrazinone core, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzyme targets and receptors. Research suggests that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, studies have indicated that compounds with similar structures can inhibit the mitotic kinase Nek2, leading to antiproliferative effects in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways. For example, it has been tested against several kinases and demonstrated promising inhibitory activity, suggesting its potential as a lead compound for developing targeted cancer therapies .

Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of this compound on HeLa cells, researchers found that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Study 2: Kinase Inhibition

Another study focused on the inhibition of Nek2 kinase activity by this compound. The compound was able to reduce Nek2 activity significantly, leading to decreased proliferation rates in cholangiocarcinoma cell lines. This suggests that targeting Nek2 could be a viable strategy for treating specific cancers .

Data Tables

| Activity | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| Cytotoxicity | Not specified | 15 | HeLa |

| Nek2 Kinase Inhibition | Nek2 | 10 | Cholangiocarcinoma |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-cyclopropyl-1,2-dihydropyrazin-2-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions using cyclopropylamine derivatives and pyrazinone precursors. For purity optimization, reflux conditions (e.g., dioxane as a solvent at 80–100°C for 24 hours) followed by crystallization from methanol or ethanol are effective . Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates should be purified via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients.

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- or CDCl to confirm the presence of the cyclopropyl group (characteristic splitting patterns at δ 0.5–1.5 ppm) and the pyrazinone core.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases (60:40 v/v) to quantify purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like hydrazine derivatives or ring-opened impurities?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) stabilize intermediates and reduce side reactions. Avoid protic solvents that may hydrolyze the cyclopropyl group .

- Temperature Control : Maintain reflux temperatures below 100°C to prevent thermal decomposition. Lower temperatures (25–40°C) are preferred for acid-sensitive intermediates.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity and reduce hydrazine by-products observed in analogous syntheses .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with Density Functional Theory (DFT)-calculated shifts (B3LYP/6-311+G(d,p) basis set). Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.

- Dynamic Effects : Account for tautomerism or conformational flexibility (e.g., dihydropyrazinone ring puckering) using molecular dynamics simulations.

- Impurity Analysis : Use HPLC-MS to identify trace contaminants (e.g., oxidation products) that may skew spectral interpretations .

Q. How does the cyclopropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Steric Effects : The cyclopropyl group’s rigidity may hinder nucleophilic attack at the pyrazinone carbonyl. Test reactivity under varying steric conditions (e.g., bulky electrophiles).

- Ring Strain : Cyclopropane’s strain energy (~27 kcal/mol) increases susceptibility to ring-opening under acidic conditions. Monitor stability via pH-controlled stability studies (e.g., 0.1 M HCl/NaOH at 25°C).

- Electronic Effects : Cyclopropane’s conjugation with the pyrazinone ring alters electron density, measurable via cyclic voltammetry (e.g., oxidation potentials at Pt electrodes) .

Data Contradiction & Validation

Q. How should researchers address conflicting bioactivity data across studies (e.g., varying IC values in enzyme assays)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and ensure consistent buffer conditions (pH, ionic strength).

- Compound Integrity : Re-test synthesized batches via HPLC to rule out degradation. Impurities >1% can significantly alter bioactivity .

- Statistical Analysis : Apply multivariate regression to identify outliers or batch-specific anomalies.

Safety & Handling

Q. What precautions are critical when handling this compound derivatives under acidic conditions?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., NH).

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with reactive intermediates.

- Waste Disposal : Quench acidic residues with saturated NaHCO before disposal, as recommended for analogous aminopyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.